molecular formula C12H23NO6 B14680915 Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate CAS No. 37819-44-6

Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate

Cat. No.: B14680915
CAS No.: 37819-44-6
M. Wt: 277.31 g/mol
InChI Key: GGPFYFNLGQCNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate is an organic compound that belongs to the class of glycine derivatives. These compounds are often used in various chemical and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate typically involves the reaction of glycine with ethyl chloroformate and diethoxymethane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(ethoxycarbonyl)glycinate
  • Ethyl N-(diethoxymethyl)glycinate
  • Methyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

37819-44-6

Molecular Formula

C12H23NO6

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 2-[diethoxymethyl(ethoxycarbonyl)amino]acetate

InChI

InChI=1S/C12H23NO6/c1-5-16-10(14)9-13(11(15)17-6-2)12(18-7-3)19-8-4/h12H,5-9H2,1-4H3

InChI Key

GGPFYFNLGQCNIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(N(CC(=O)OCC)C(=O)OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.